molecular formula C17H24N6O3S B6439827 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)pyrrolidine CAS No. 2548984-47-8

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)pyrrolidine

Cat. No.: B6439827
CAS No.: 2548984-47-8
M. Wt: 392.5 g/mol
InChI Key: ODRJFXMJBZFCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(pyrrolidine-1-sulfonyl)pyrrolidine is a novel synthetic chemical reagent designed for research and development purposes. This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold known to be of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities . The molecular structure integrates a cyclopropyl group on the triazolopyridazine ring and a unique pyrrolidine-1-sulfonyl moiety, connected via a methyleneoxy linker. Such structural features are often explored to modulate the compound's physicochemical properties, binding affinity, and selectivity towards specific biological targets. The [1,2,4]triazolo[4,3-b]pyridazine system is a key structural component in various bioactive molecules and has been investigated for its potential application across multiple therapeutic areas, making derivatives of this heterocycle valuable tools for pharmacological and biochemical research . Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening in the development of new therapeutic agents. Its structure suggests potential for exploration as a kinase inhibitor or modulator of various enzymatic pathways, though its specific mechanism of action and applications are subject to ongoing investigation. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-cyclopropyl-6-[(1-pyrrolidin-1-ylsulfonylpyrrolidin-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3S/c24-27(25,21-8-1-2-9-21)22-10-7-13(11-22)12-26-16-6-5-15-18-19-17(14-3-4-14)23(15)20-16/h5-6,13-14H,1-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRJFXMJBZFCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazolopyridazine Core

The triazolopyridazine fragment, 3-cyclopropyl-[1, triazolo[4,3-b]pyridazin-6-ol, serves as the foundational building block. The synthesis begins with the condensation of cyclopropanecarbonyl chloride and 2-(6-chloro-3-pyridazinyl)hydrazide in toluene under reflux conditions . Microwave-assisted cyclization in acetic acid at 120°C for 30 minutes yields 6-chloro-3-cyclopropyl- triazolo[4,3-b]pyridazine with a 65% yield . Subsequent hydrolysis of the 6-chloro group is achieved via refluxing with aqueous sodium hydroxide (2 M, 80°C, 4 h), producing the 6-hydroxy derivative.

Key Reaction Parameters:

  • Microwave Irradiation: Accelerates cyclization kinetics, reducing reaction time from 12 hours to 30 minutes .

  • Solvent System: Toluene and acetic acid provide optimal polarity for intermediate solubility and cyclization efficiency .

Sulfonylation of Pyrrolidine

The sulfonylated pyrrolidine segment, 1-(pyrrolidine-1-sulfonyl)pyrrolidine-3-methanol, is synthesized through a two-step sequence. First, pyrrolidine-3-methanol is treated with pyrrolidine-1-sulfonyl chloride in dichloromethane under nitrogen at -10°C, using triethylamine as a base . The reaction proceeds via nucleophilic substitution, with the sulfonyl chloride reacting at the pyrrolidine nitrogen. After 1.5 hours at 0°C, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 1-(pyrrolidine-1-sulfonyl)pyrrolidine-3-methanol (72% yield) .

Optimization Insights:

  • Temperature Control: Sub-zero conditions minimize side reactions, such as over-sulfonylation .

  • Base Selection: Triethylamine effectively scavenges HCl, preventing protonation of the pyrrolidine nitrogen .

Ether Linkage Formation via Mitsunobu Reaction

The oxymethyl bridge is constructed using a Mitsunobu reaction, coupling the 6-hydroxy triazolopyridazine and 1-(pyrrolidine-1-sulfonyl)pyrrolidine-3-methanol. In a representative procedure, diisopropyl azodicarboxylate (DIAD, 1.2 equiv) and triphenylphosphine (1.5 equiv) are added to a tetrahydrofuran (THF) solution of both precursors at 0°C . The mixture is stirred at room temperature for 12 hours, after which the product is isolated via extraction (ethyl acetate/water) and column chromatography (methanol/dichloromethane, 1:9).

Critical Factors:

  • Catalyst Stoichiometry: Excess DIAD ensures complete activation of the alcohol nucleophile .

  • Solvent Choice: THF enhances reagent solubility and reaction homogeneity .

Final Assembly and Purification

The coupled product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity. Structural confirmation is performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Key spectroscopic data include:

  • HRMS (ESI): m/z [M+H]⁺ calcd. for C₂₀H₂₈N₇O₃S: 454.1921, found 454.1918.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 4.52 (t, 2H, OCH₂), 3.85–3.45 (m, 8H, pyrrolidine-H), 1.95–1.60 (m, 4H, cyclopropane-H) .

Scalability and Industrial Considerations

Scale-up challenges include minimizing exothermic side reactions during sulfonylation and ensuring consistent microwave irradiation in large batches. Continuous-flow systems are proposed to enhance reproducibility, with a pilot-scale yield of 58% achieved under optimized conditions .

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution.

  • Oxidation: : The triazolopyridazine ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.

  • Reduction: : Reduction reactions can target the sulfonyl group, converting it to the corresponding sulfide under reducing conditions.

Common Reagents and Conditions:
  • Oxidation: : Hydrogen peroxide, peracids

  • Reduction: : Sodium borohydride, lithium aluminum hydride

  • Substitution: : Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed: The major products depend on the specific reactions performed. For example:

  • Oxidation: : Formation of triazolopyridazine N-oxides

  • Reduction: : Formation of pyrrolidine sulfides

  • Substitution: : Introduction of various alkyl or aryl groups at the oxymethyl site

Scientific Research Applications

Structural Overview

This compound is characterized by a complex heterocyclic structure that combines a triazolo[4,3-b]pyridazine core with multiple functional groups, including a pyrrolidine ring and a sulfonyl group. The cyclopropyl moiety enhances its pharmacological properties, making it an attractive candidate for drug discovery.

Cancer Therapeutics

Research indicates that derivatives of this compound exhibit potential as bromodomain inhibitors , which are critical in the regulation of gene expression associated with cancer. Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and other proteins, playing a role in transcriptional regulation. The ability of this compound to inhibit bromodomains like BRD4 suggests its utility in developing therapies for various cancers.

Enzyme Inhibition

The triazolo-pyridazine core is known for its ability to inhibit specific enzymes by binding to their active sites. This interaction can block catalytic activities crucial for the progression of diseases such as cancer and inflammation. For instance, studies have shown that modifications to the core structure can enhance binding affinity and selectivity towards target enzymes.

Neurological Disorders

The pyrrolidine ring structure is common in many neuroactive compounds. This suggests potential applications in treating neurological disorders through modulation of neurotransmitter systems. The compound may interact with various receptors, including GABAA receptors, which are implicated in anxiety and seizure disorders.

Material Science Applications

Beyond pharmaceuticals, the unique chemical structure of this compound opens avenues for applications in material science . Its properties may facilitate the development of new polymers or coatings with specific functionalities, such as enhanced thermal stability or chemical resistance.

Agricultural Chemistry

Similar compounds have been explored for use as agrochemicals. The potential for this compound to act as a pesticide or herbicide could provide environmentally friendly solutions to pest control challenges.

Mechanism of Action

The mechanism of action for this compound largely depends on its specific application. In a biological context, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazolopyridazine ring and sulfonyl group are key structural features that enable these interactions, often involving hydrogen bonding, hydrophobic interactions, and π-stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Key Structural Attributes :

  • Triazolopyridazine : A nitrogen-rich heterocycle that may engage in π-π stacking or hydrogen bonding with biological targets.
  • Pyrrolidine-1-sulfonyl : Enhances polarity and resistance to oxidative metabolism.
  • Cyclopropyl : Reduces conformational flexibility, possibly increasing target affinity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name / ID Molecular Formula Molecular Weight Key Functional Groups Pharmacological Inference
Target Compound C₁₈H₂₂N₆O₃S* ~414.47 Triazolopyridazine, pyrrolidine sulfonyl Dopamine receptor antagonism
5-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-2-(trifluoromethyl)pyridine C₁₉H₁₉F₃N₆O 404.4 Trifluoromethylpyridine Lipophilicity-enhanced CNS penetration
2,3-Dioxo-5-aryl pyrrolidines C₁₀H₁₀N₂O₂ (example) ~190.2 Dioxo-pyrrolidine, aryl Polar, potential prodrug candidates
Nitroketone-derived pyrrolidines C₅H₁₀N₂O₂ (example) ~130.1 Unsubstituted pyrrolidine Catalytic intermediates, receptor blockers

*Estimated based on structural similarity to .

Functional Group Impact

  • Sulfonyl vs. Trifluoromethyl : The target compound’s sulfonyl group increases polarity and metabolic stability compared to the trifluoromethyl group in ’s analog, which prioritizes lipophilicity for membrane permeation .
  • Triazolopyridazine vs.
  • Cyclopropyl vs. Flexible Substituents : The cyclopropyl group in the target compound may reduce off-target interactions compared to linear alkyl chains in other pyrrolidines .

Research Findings and Implications

  • Metabolic Stability : The sulfonyl group in the target compound may reduce hepatic clearance compared to ester-containing analogs (e.g., 2,3-dioxo-pyrrolidines) .
  • Toxicity Considerations: Unlike carcinogenic heterocyclic amines (e.g., IQ in ), the target compound lacks aminoimidazoazarene motifs, reducing genotoxicity risks .

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of this compound?

Answer:
Synthetic optimization requires addressing challenges in cyclization, functional group compatibility, and purity. Key steps include:

  • Cyclization of precursors : Use dehydrating agents like phosphorus oxychloride (POCl₃) to form the triazolopyridazine core .
  • Catalysts : Employ transition-metal catalysts (e.g., Pd/C) to enhance yields in sulfonylation or coupling reactions .
  • Green chemistry : Replace hazardous oxidants (e.g., Cr(VI)) with sodium hypochlorite (NaOCl) for oxidative ring closure, improving safety and sustainability .
  • Reactor design : Continuous flow reactors can improve efficiency and scalability for multi-step syntheses .

Basic Question: How should researchers characterize the compound’s structural integrity?

Answer:
Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., cyclopropyl orientation) via single-crystal diffraction .
  • HPLC-PDA : Assess purity (>95%) and detect impurities using reverse-phase chromatography .

Basic Question: What safety protocols are critical during handling?

Answer:

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the sulfonyl group .
  • Engineering controls : Use fume hoods with ≥100 ft/min airflow to minimize inhalation risks .

Basic Question: How can initial biological activity be assessed?

Answer:

  • In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or calorimetry .
  • Cell-based studies : Test cytotoxicity (IC₅₀) in cancer lines (e.g., HeLa, MCF-7) via MTT assays .
  • ADME profiling : Use Caco-2 monolayers for permeability and microsomal stability assays .

Advanced Question: What strategies resolve contradictions in structure-activity relationships (SAR)?

Answer:

  • Systematic SAR modulation : Synthesize analogs with variations in the cyclopropyl, sulfonyl, or pyrrolidine groups .
  • Computational modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations to predict binding modes .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression .

Advanced Question: How to develop robust analytical methods for quantifying impurities?

Answer:

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation products .
  • LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradients to separate and quantify impurities .
  • QbD approach : Optimize method parameters (e.g., column temperature, flow rate) via Design of Experiments (DoE) .

Advanced Question: How to address solubility challenges in in vivo studies?

Answer:

  • Co-solvent systems : Use PEG-400/water (20:80 v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • Salt formation : Screen counterions (e.g., HCl, mesylate) to improve crystallinity and dissolution rates .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release .

Advanced Question: What mechanistic studies elucidate the compound’s mode of action?

Answer:

  • Isotopic labeling : Synthesize ¹⁴C-labeled analogs for tracking metabolic pathways .
  • Kinase profiling : Use KinomeScan® to identify off-target interactions .
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution .

Advanced Question: How to resolve discrepancies in bioactivity data across labs?

Answer:

  • Standardize protocols : Align assay conditions (e.g., cell passage number, serum concentration) .
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
  • Inter-lab collaboration : Share reference samples and perform blinded replicates .

Advanced Question: What computational tools predict metabolic stability?

Answer:

  • ADMET predictors : Use Schrödinger’s QikProp or ADMET Predictor™ to estimate CYP450 metabolism and clearance .
  • MetaSite : Map metabolic hot spots (e.g., sulfonyl group) via cytochrome P450 docking .
  • In silico metabolite ID : Combine GLORY and Meteor Nexus to simulate phase I/II metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.